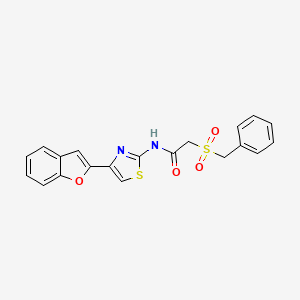
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Scientific Research Applications
Photocatalytic Carboarylation of Alkenes
This compound has been utilized in the photocatalytic carboarylation of alkenes . The process involves selective C–O bond cleavage of diarylethers, which is a significant step in organic synthesis . The benzothiazolyl moiety serves as a formyl precursor, and the OH residue provides a cross-coupling site for further product elaboration. This indicates the robust transformability of the products, making it a valuable tool in synthetic chemistry.
Development of Diazonium Salts
The compound is strategically designed to form aryldiazonium salts , which act as dual-function reagents . These salts are crucial for radical-mediated intermolecular reactions, expanding the toolkit available for chemists to synthesize complex molecules.
Radical-Mediated Intermolecular Reactions
It plays a role in radical-mediated intermolecular reactions . This is particularly important for creating new C–C bonds, a fundamental aspect of building complex organic structures.
Formyl Precursor in Organic Synthesis
The compound’s benzothiazolyl moiety can be used as a formyl precursor in organic synthesis . This is essential for introducing aldehyde groups into molecules, which can then undergo further reactions such as aldol condensation.
Cross-Coupling Reactions
Lastly, the compound’s OH residue offers a site for cross-coupling reactions . This is a widely used method in chemistry to join two organic groups, particularly in the pharmaceutical industry where it’s used to create complex drugs.
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-benzylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c23-19(13-28(24,25)12-14-6-2-1-3-7-14)22-20-21-16(11-27-20)18-10-15-8-4-5-9-17(15)26-18/h1-11H,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEXGDPRHMAYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)
![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)
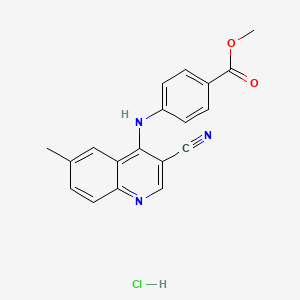

![Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2557884.png)
![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)
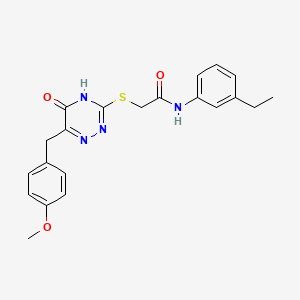
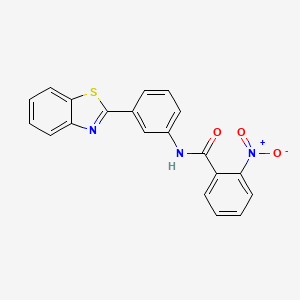
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2557888.png)
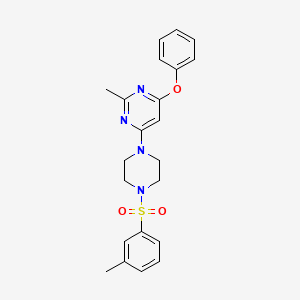
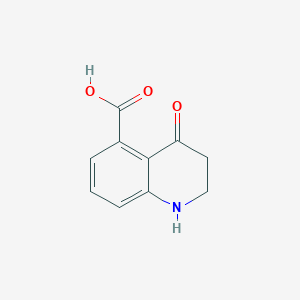
![Ethyl 4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2557894.png)
![1-(4-Isopropoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2557896.png)
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2557899.png)